molecular formula C9H13N5O4 B15291130 Acyclovir Impurity O (N-Hydroxymethyl Acyclovir), Technical Grade

Acyclovir Impurity O (N-Hydroxymethyl Acyclovir), Technical Grade

Cat. No.: B15291130
M. Wt: 255.23 g/mol
InChI Key: DAUYKVFCWNUWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2-Hydroxyethoxy)-methyl]-2-[(hydroxymethyl)amino]-1,9-dihydro-6H-purin-6-one involves the selective alkylation at the 9 position of the purine ring. Starting with commercial N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide, the process uses an acid-catalyzed phase transfer catalysis (PTC) process . The reaction conditions typically involve the use of an acid catalyst and a phase transfer catalyst to facilitate the alkylation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-[(2-Hydroxyethoxy)-methyl]-2-[(hydroxymethyl)amino]-1,9-dihydro-6H-purin-6-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to form reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of 9-[(2-Hydroxyethoxy)-methyl]-2-[(hydroxymethyl)amino]-1,9-dihydro-6H-purin-6-one involves its interaction with molecular targets and pathways in biological systems. As a purine derivative, it can interact with nucleic acids and enzymes involved in DNA and RNA synthesis . The hydroxyl and amino groups in the compound facilitate its binding to specific molecular targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[(2-Hydroxyethoxy)-methyl]-2-[(hydroxymethyl)amino]-1,9-dihydro-6H-purin-6-one is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its presence as an impurity in acyclovir formulations highlights its relevance in pharmaceutical research and quality control .

Properties

Molecular Formula

C9H13N5O4

Molecular Weight

255.23 g/mol

IUPAC Name

9-(2-hydroxyethoxymethyl)-2-(hydroxymethylamino)-1H-purin-6-one

InChI

InChI=1S/C9H13N5O4/c15-1-2-18-5-14-3-10-6-7(14)12-9(11-4-16)13-8(6)17/h3,15-16H,1-2,4-5H2,(H2,11,12,13,17)

InChI Key

DAUYKVFCWNUWLX-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1COCCO)N=C(NC2=O)NCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.